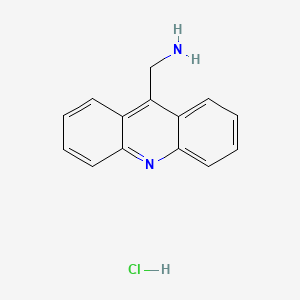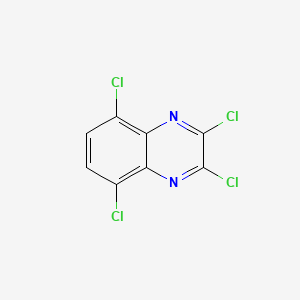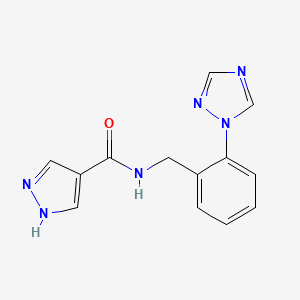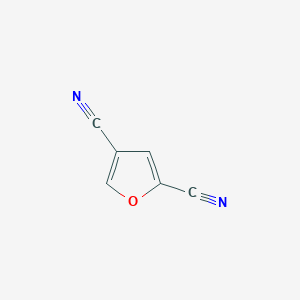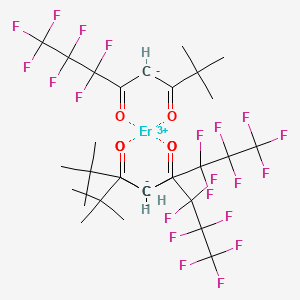
2-Formylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a characteristic structure with a quinoline core, which consists of a benzene ring fused with a pyridine ring, and functional groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and anilines in the presence of a base. This reaction can be carried out under mild conditions and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Formylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 2-Quinolinecarboxylic acid.
Reduction: 2-Hydroxyquinoline-4-carboxamide.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Formylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as translation elongation factor 2 (PfEF2), which is involved in protein synthesis. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effect .
Comparison with Similar Compounds
2-Formylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group at the 2 position instead of a formyl group.
4-Hydroxyquinoline-3-carboxamide: Similar structure but with a hydroxy group at the 4 position instead of a formyl group.
2-Chloroquinoline-4-carboxamide: Similar structure but with a chloro group at the 2 position instead of a formyl group.
These compounds share some similarities in their chemical properties and biological activities but differ in their specific functional groups and resulting effects.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-formylquinoline-4-carboxamide |
InChI |
InChI=1S/C11H8N2O2/c12-11(15)9-5-7(6-14)13-10-4-2-1-3-8(9)10/h1-6H,(H2,12,15) |
InChI Key |
UCQPJIQVBYEIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




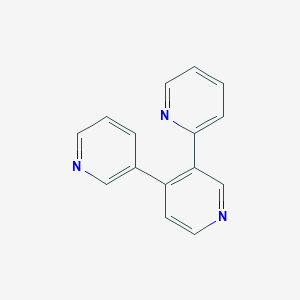
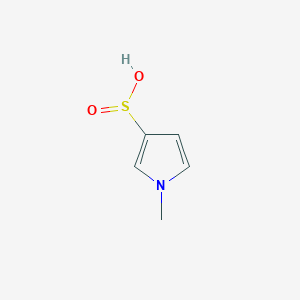
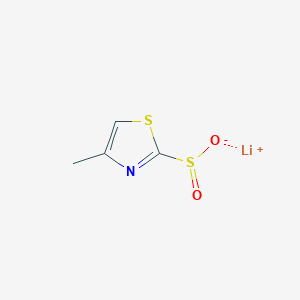
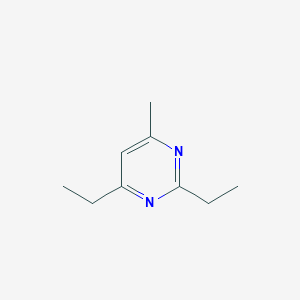
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
